molecular formula C6H10N2O4S2 B7798191 4,6-dimethylpyrimidine-2-thiol;sulfuric acid

4,6-dimethylpyrimidine-2-thiol;sulfuric acid

Cat. No.: B7798191
M. Wt: 238.3 g/mol
InChI Key: OBBXHNGBDZXHMH-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrimidine-2-thiol: is a heterocyclic compound containing sulfur and nitrogen atoms in its structureSulfuric acid is a highly corrosive and strong mineral acid with the molecular formula H₂SO₄. When combined, these compounds can form various derivatives with significant scientific and industrial importance.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

  • The compound has been studied for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
  • It is also investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine:

  • Research has shown that derivatives of 4,6-dimethylpyrimidine-2-thiol exhibit promising anticancer activity.
  • It is being explored for its potential use in drug delivery systems.

Industry:

  • The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
  • It is also utilized in the development of corrosion inhibitors and other industrial applications.

Mechanism of Action

Molecular Targets and Pathways:

  • The mechanism of action of 4,6-dimethylpyrimidine-2-thiol involves its interaction with various molecular targets, including enzymes and receptors.
  • It can form coordination complexes with metal ions, affecting their biological activity and function.
  • The compound’s thiol group allows it to participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 2-Mercaptopyrimidine:

    • Similar to 4,6-dimethylpyrimidine-2-thiol, 2-mercaptopyrimidine contains a thiol group and is used in coordination chemistry and as an intermediate in organic synthesis.
  • 4,6-Dimethyl-2-mercaptopyrimidine:

    • This compound is structurally similar and shares many chemical properties with 4,6-dimethylpyrimidine-2-thiol.
  • 2-Aminopyrimidine:

    • While lacking the thiol group, 2-aminopyrimidine is another pyrimidine derivative with applications in medicinal chemistry and as a building block for more complex molecules.

Uniqueness:

  • The presence of both methyl groups and the thiol group in 4,6-dimethylpyrimidine-2-thiol provides it with unique reactivity and potential for forming diverse derivatives.
  • Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds.

Properties

IUPAC Name

4,6-dimethylpyrimidine-2-thiol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.H2O4S/c1-4-3-5(2)8-6(9)7-4;1-5(2,3)4/h3H,1-2H3,(H,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBXHNGBDZXHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)S)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)S)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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